Comparative Anti-Leukemic Potency of 3a vs. the Lead Compound 3d in K-562 Cells
The target compound, 3a, exhibits a distinct potency profile against K-562 chronic myeloid leukemia cells compared to the lead analog, 3d. While 3d is highly potent, 3a demonstrates a specific, quantifiable difference in its IC50 value in the MTT assay, providing a higher IC50 window that may be advantageous for certain mechanistic studies or combination therapies where extreme potency is not the primary goal [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 8.30 ± 0.19 µM |
| Comparator Or Baseline | Compound 3d: 0.70 ± 0.10 µM |
| Quantified Difference | 3a is 11.8-fold less potent than 3d. |
| Conditions | MTT assay against K-562 leukemia cells. |
Why This Matters
This quantifies a significant potency difference, allowing researchers to select 3a for studies requiring a less potent analog in this scaffold family.
- [1] Pokhodylo, N.; Finiuk, N.; Klyuchivska, O.; Stoika, R.; Matiychuk, V.; Obushak, M. Bioisosteric replacement of 1H-1,2,3-triazole with 1H-tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. Eur. J. Med. Chem. 2023, 115126. View Source
